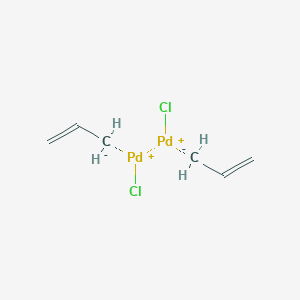

烯丙基钯氯化物二聚体

描述

Allylpalladium chloride dimer plays a pivotal role in organic synthesis due to its versatility in catalyzing a range of reactions, including but not limited to, nucleophilic substitutions, cyclopropanations, and carbon-carbon bond-forming reactions. Its utility is derived from the palladium center's ability to coordinate with allylic substrates, facilitating various transformations under mild conditions.

Synthesis Analysis

The synthesis of allylpalladium chloride dimer often involves the reaction of palladium(II) chloride with allylic substrates. Novel synthetic routes have expanded the library of allylpalladium complexes, showing versatility in reaction conditions and substrates. For example, novel η3-allylpalladium complexes have been synthesized from pyridinylpyrazole and allylpalladium chloride dimer, demonstrating the adaptability of this compound in creating structurally diverse complexes with significant catalytic activities (Satake & Nakata, 1998).

Molecular Structure Analysis

The molecular structure of allylpalladium chloride dimers has been extensively studied, revealing insights into their bonding and geometry. For instance, X-ray crystallography has characterized dimeric eta(3)-allylpalladium chloride complexes, demonstrating the influence of the allylic substituents on the palladium center's coordination environment. This structural information is crucial for understanding the reactivity and catalytic capabilities of these complexes (Rosset et al., 1998).

Chemical Reactions and Properties

Allylpalladium chloride dimers are renowned for their catalytic proficiency in facilitating a plethora of chemical transformations. Their application in cyclopropanation, allylic substitutions, and tandem nucleophilic additions showcases their broad utility in organic synthesis. The catalytic activities are attributed to the palladium center's ability to undergo oxidative addition and reductive elimination processes, making these complexes highly effective catalysts in a variety of chemical reactions (Gu et al., 2009).

科学研究应用

1. Catalyst in Heck Reaction

- Summary of Application : The Heck reaction is a palladium-catalyzed carbon-carbon cross-coupling reaction. APC is used as a catalyst in this reaction .

- Methods of Application : The reaction involves the use of APC as a catalyst, an aryl halide, and an alkene, which undergoes a cross-coupling reaction to form a substituted alkene .

- Results or Outcomes : The Heck reaction is widely used in organic synthesis for the formation of carbon-carbon bonds, contributing to the synthesis of a wide range of chemicals .

2. Synthesis of Cyclopentadienyl Allyl Palladium

- Summary of Application : APC reacts with cyclopentadienyl anion to give cyclopentadienyl allyl palladium .

- Methods of Application : The reaction involves the use of APC and a source of cyclopentadienyl anion .

- Results or Outcomes : The product, cyclopentadienyl allyl palladium, is an organometallic compound that can be used in further reactions .

3. Precatalyst for Asymmetric and Cross-Coupling Catalysis

- Summary of Application : APC acts as a precatalyst for asymmetric and cross-coupling catalysis .

- Methods of Application : In these reactions, APC is used as a precatalyst, which means it undergoes a transformation to become the active catalyst during the reaction .

- Results or Outcomes : The use of APC as a precatalyst can lead to improved reaction efficiency and selectivity .

4. Preparation of 1,4-Diallyl-1,2-Dihydroisoquinolines

- Summary of Application : APC is used in the preparation of 1,4-diallyl-1,2-dihydroisoquinolines .

- Methods of Application : The specific methods of application are not detailed in the sources, but it involves the use of APC in the synthesis process .

- Results or Outcomes : The product, 1,4-diallyl-1,2-dihydroisoquinolines, is a type of organic compound that can be used in further reactions .

5. Catalyst in Tandem Nucleophilic Allylation-Alkoxyallylation Reaction

- Summary of Application : APC is used as a catalyst in the tandem nucleophilic allylation-alkoxyallylation reaction of alkynylaldehydes with allyl chloride and allyltributylstannane .

- Methods of Application : The reaction involves the use of APC as a catalyst, alkynylaldehydes, allyl chloride, and allyltributylstannane .

- Results or Outcomes : The reaction leads to the formation of complex organic compounds through a tandem reaction process .

6. Catalyst in Aryl Amination Reactions

- Summary of Application : APC is used as a catalyst in aryl amination reactions .

- Methods of Application : The reaction involves the use of APC as a catalyst, an aryl compound, and a source of nitrogen .

- Results or Outcomes : The reaction leads to the formation of aminated aryl compounds, which are important in the synthesis of a variety of organic compounds .

属性

IUPAC Name |

chloropalladium(1+);prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H5.2ClH.2Pd/c2*1-3-2;;;;/h2*3H,1-2H2;2*1H;;/q2*-1;;;2*+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENAXHPKEVTBLF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2Pd2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allylpalladium chloride dimer | |

CAS RN |

12012-95-2 | |

| Record name | Di-μ-chlorobis(η3-2-propenyl)dipalladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12012-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium chloride, allyl- (Dimer) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012012952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

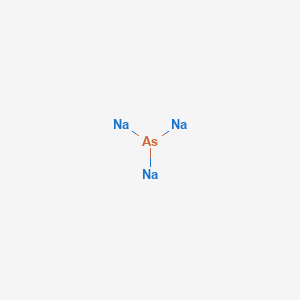

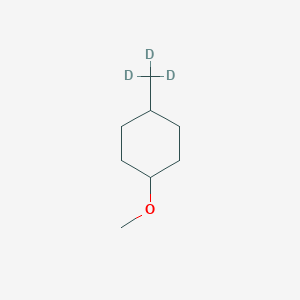

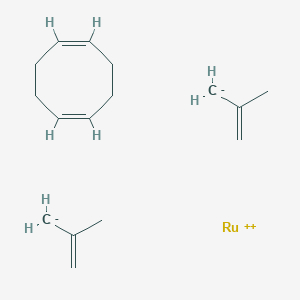

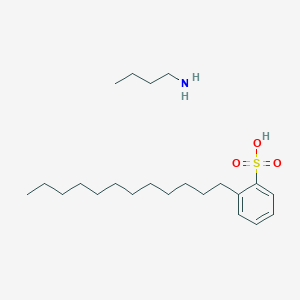

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

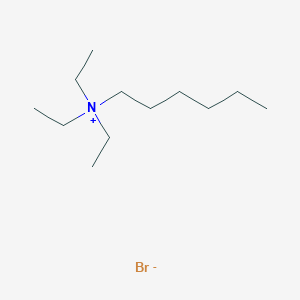

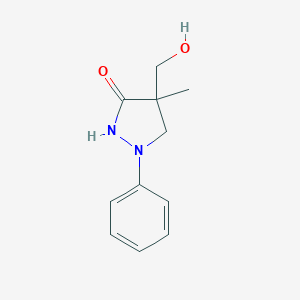

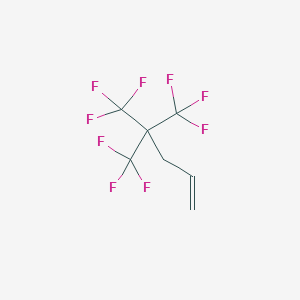

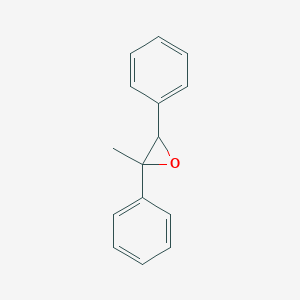

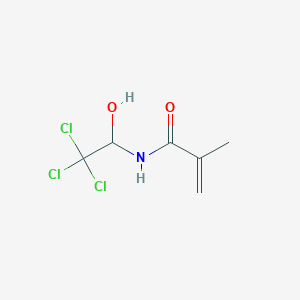

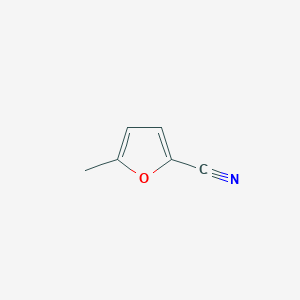

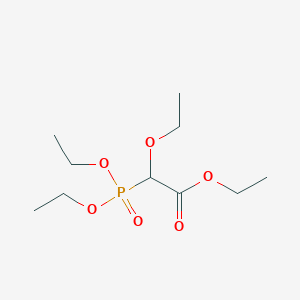

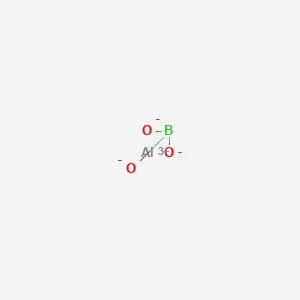

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。